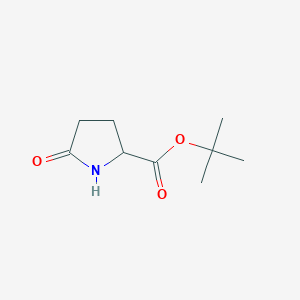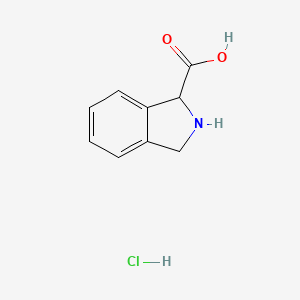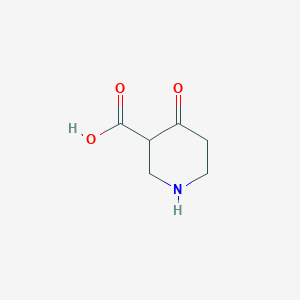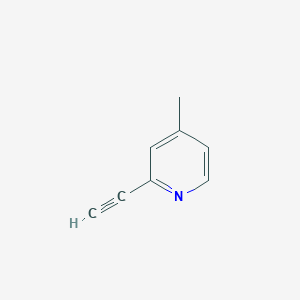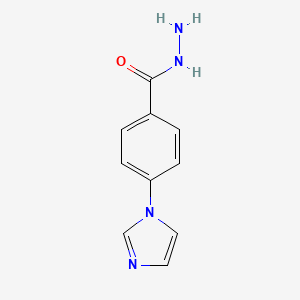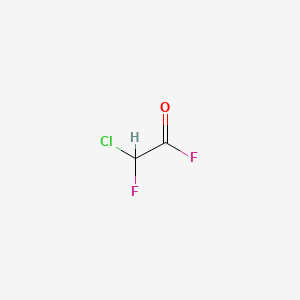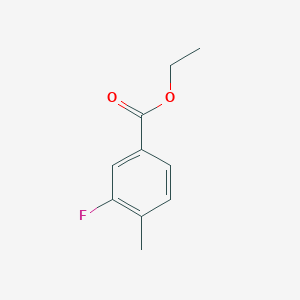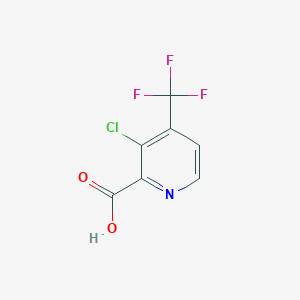
3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid
Übersicht
Beschreibung
3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound with the empirical formula C7H3ClF3NO2 . It has a molecular weight of 225.55 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid consists of a pyridine ring with a trifluoromethyl group at the 4-position and a chloro group at the 3-position . The molecular weight is 224.37 g/mol .Chemical Reactions Analysis
Trifluoromethylpyridines, including 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid, are used in the synthesis of various biologically active molecules . They are also involved in addition reactions and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid include a molecular weight of 224.37 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Trifluoromethylpyridines (TFMPs) and their derivatives have found significant applications in the agrochemical and pharmaceutical industries . Here’s a brief overview:
Agrochemical Industry
- Application : TFMP derivatives are primarily used for crop protection from pests .
- Results : The introduction of Fluazifop-butyl, the first TFMP derivative in the agrochemical market, led to the development of more than 20 new TFMP-containing agrochemicals .
Pharmaceutical Industry
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Organic Synthesis
- Application : TFMPs are used as intermediates in organic synthesis .
- Results : The introduction of fluorine or a fluorinated group can significantly alter the properties of an organic compound, making TFMPs valuable tools in the synthesis of new compounds .
Functional Materials
- Application : TFMPs have found applications in the development of functional materials .
- Results : The unique properties of fluorine and the pyridine moiety make TFMPs useful in the development of novel materials .
Medication for Migraine
- Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances .
- Results : Ubrogepant has been approved by the FDA for the treatment of acute migraine .
Boronic Acid Derivatives
- Application : 3-Chloro-4-(trifluoromethyl)phenylboronic acid is a derivative of TFMPs used in organic synthesis .
- Results : The introduction of a boronic acid group can significantly alter the properties of an organic compound, making these derivatives valuable tools in the synthesis of new compounds .
Safety And Hazards
The safety data sheet for 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-3(7(9,10)11)1-2-12-5(4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDORPWNWWOLVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466917 | |
| Record name | 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |
CAS RN |
796090-27-2 | |
| Record name | 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



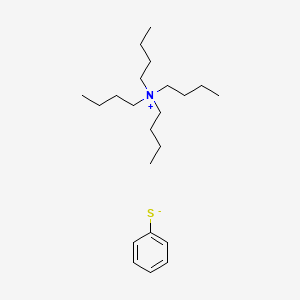
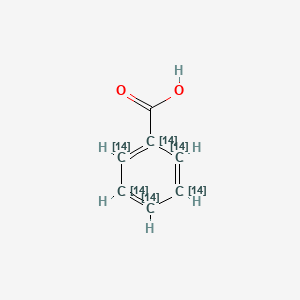
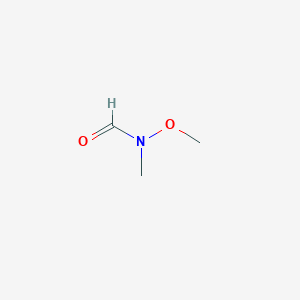
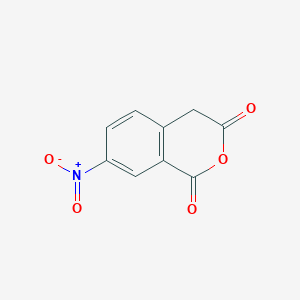
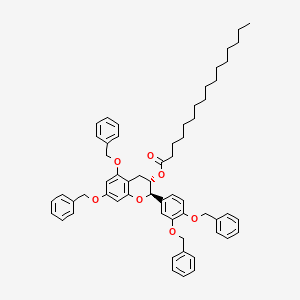
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)
